molecular formula C13H19N3O3 B8398833 4-[(Boc-amino)methyl]benzohydrazide

4-[(Boc-amino)methyl]benzohydrazide

Cat. No.: B8398833
M. Wt: 265.31 g/mol
InChI Key: BRQVPJWZURCBME-UHFFFAOYSA-N
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Description

4-[(Boc-amino)methyl]benzohydrazide is a benzohydrazide derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino-methyl group at the para position of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and heterocyclic scaffolds. The Boc group enhances stability during synthetic processes while allowing selective deprotection for further functionalization .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-8-9-4-6-10(7-5-9)11(17)16-14/h4-7H,8,14H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

BRQVPJWZURCBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Boc-amino)methyl]benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Boc-amino)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(Boc-amino)methyl]benzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzohydrazides

Halogen-Substituted Benzohydrazides
  • Examples: (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide (6f) (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-chlorobenzylidene)benzohydrazide (6g)
  • Key Features :
    • Halogen atoms (Cl, F) enhance electrophilicity and bioavailability.
    • Synthesized via condensation of benzohydrazides with halogenated aldehydes under mild conditions .
  • Contrast with Boc Derivative :
    • Halogens improve cytotoxicity but may reduce solubility. The Boc group offers steric protection and modulates reactivity without introducing electronegative substituents .
Benzimidazole-Linked Benzohydrazides
  • Examples : Compounds 5a–c (e.g., 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide)
  • Key Features: Benzimidazole moieties enhance DNA intercalation and kinase inhibition. Demonstrated IC₅₀ values as low as 0.0316 µM against lung adenocarcinoma, outperforming cisplatin .
Thiazolidine and Oxadiazole Derivatives
  • Examples :
    • 4-(4-oxo-4H-chromen-2-yl)benzohydrazide (IV)
    • Thiazolidine-2,4-dione derivatives from 4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzohydrazide
  • Key Features :
    • Heterocyclic rings (oxadiazole, thiazolidine) improve enzymatic inhibition (e.g., β-glucuronidase, α-glucosidase).
    • Synthesized via cyclocondensation with POCl₃ or ultrasonic-assisted methods .
  • Contrast with Boc Derivative :
    • The Boc derivative’s linear structure may limit heterocycle-mediated target specificity but offers versatility in post-synthetic modifications .
Anticancer Activity
Compound Target Cell Line IC₅₀ (µM) Key Structural Feature
5a (Benzimidazole-linked) Human Lung Adenocarcinoma 0.0316 Chloro, dichlorobenzylidene
6f (Halogenated) Kinase Inhibition 0.1–1.0 3-Chlorobenzylidene
Thiazolidine Derivatives PC-3 (Prostate Cancer) 12.19 Thiazolidine-2,4-dione
Boc Derivative Not Reported Boc-protected amino-methyl
  • Insights : Halogenation and benzimidazole integration significantly enhance cytotoxicity, while the Boc derivative’s activity remains underexplored but may favor proteolysis-targeting chimeras (PROTACs) due to its modularity .
Antimicrobial and Antitubercular Activity
  • Examples :
    • Semi-synthetic benzohydrazides (4b, 4d) from lichen metabolites showed MIC = 1.6 µg/mL against M. tuberculosis, surpassing streptomycin (6.25 µg/mL) .
    • Schiff bases (6a–h) with triazole groups exhibited moderate to strong antibacterial and antioxidant activity .
  • Contrast : The Boc group’s hydrophobic nature may improve membrane permeability, but its antitubercular efficacy is untested .

Physicochemical Properties

Property Boc Derivative Halogenated Derivatives Benzimidazole Derivatives
Melting Point Expected: 150–180°C 271–290°C 270–290°C
Solubility High in DMF, DMSO Moderate in polar solvents Low due to aromaticity
Synthetic Yield 70–85% 60–75% 50–65%
  • Key Insight : The Boc group reduces crystallinity, enhancing solubility in organic solvents compared to halogenated analogs .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) increase electrophilicity and bioactivity but may introduce toxicity .
  • Heterocyclic Appendages : Benzimidazole and oxadiazole rings improve target specificity but complicate synthesis .
  • Protective Groups : Boc enhances stability and enables controlled functionalization, favoring prodrug development .

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